

Application Note and Protocol for Disulfide Bond Reduction in Antibody-Drug Conjugates

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Compound of Interest

Compound Name: Nhs-peg2-SS-peg2-nhs

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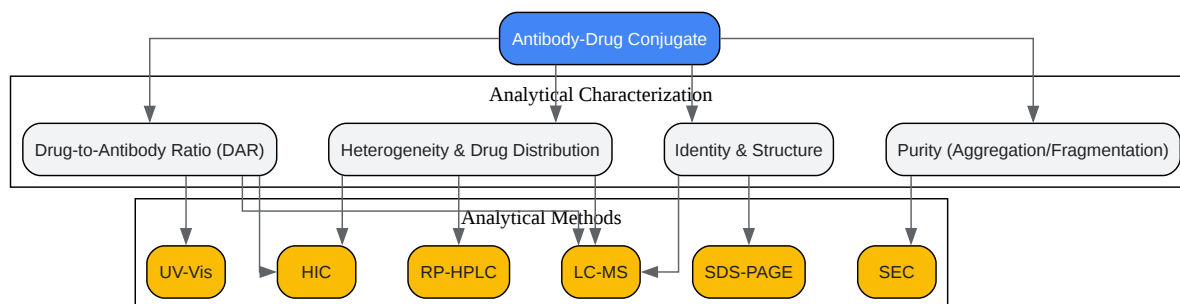
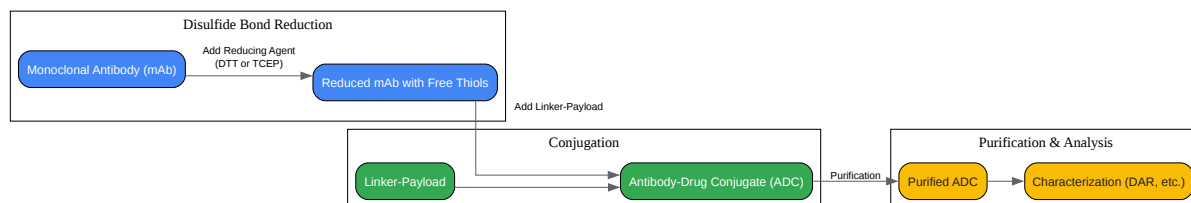
Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. A common strategy for conjugating the drug to the antibody involves the reduction of interchain disulfide bonds within the mAb to generate reactive thiol groups, which can then be linked to a payload.^{[1][2]} This process, while effective, requires precise control to produce homogeneous and effective ADCs with a desirable drug-to-antibody ratio (DAR).^{[1][3]} This document provides a detailed protocol for the reduction of disulfide bonds in antibodies intended for ADC development, along with methods for characterization.

Principle of Disulfide Bond Reduction

In a typical IgG1 antibody, there are four interchain disulfide bonds that are more accessible to reducing agents than the twelve intrachain disulfide bonds.^[1] Mild reducing agents can selectively cleave these interchain bonds, yielding up to eight free cysteine residues for drug conjugation. The extent of reduction directly influences the number of conjugated drugs, a critical quality attribute (CQA) of the final ADC product. Common reducing agents for this purpose include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Experimental Workflow for ADC Preparation via Disulfide Reduction



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References

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